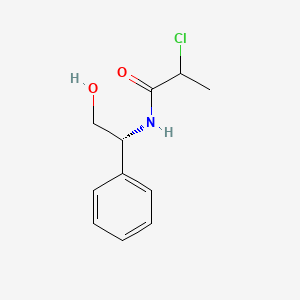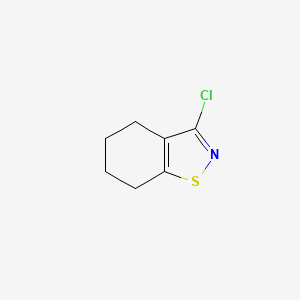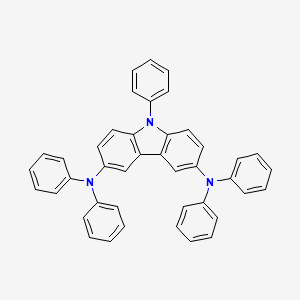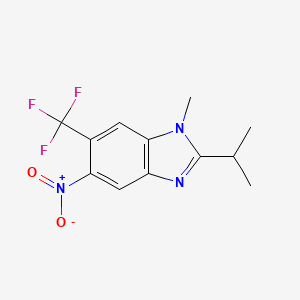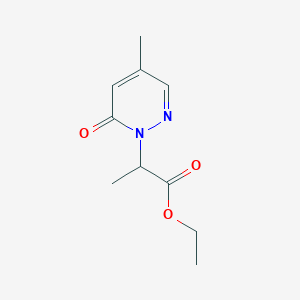
ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a pyridazinone ring substituted with an ethyl ester group and a methyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate typically involves the reaction of 4-methyl-6-oxopyridazin-1(6H)-one with ethyl 2-bromoacetate. The reaction is carried out under basic conditions, often using potassium carbonate as a base and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). The mixture is then subjected to microwave irradiation to facilitate the reaction, yielding the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
化学反应分析
Types of Reactions
Ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Oxidation and Reduction: The pyridazinone ring can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used.
科学研究应用
Ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazinone ring can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
相似化合物的比较
Similar Compounds
Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate: Similar structure but with a benzyl group instead of a methyl group.
Methyl 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)propanoate: Similar structure but with a methyl ester group and a phenyl substitution.
Uniqueness
Ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-10(14)8(3)12-9(13)5-7(2)6-11-12/h5-6,8H,4H2,1-3H3 |
InChI 键 |
DYCPOHVCMCFCJK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)N1C(=O)C=C(C=N1)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetamide](/img/structure/B8585501.png)
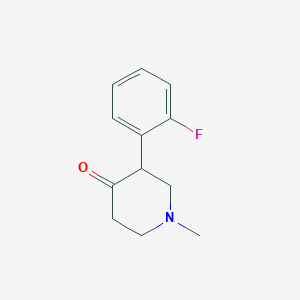
![Ethanol, 2,2'-[[4-(phenylmethoxy)phenyl]imino]bis-](/img/structure/B8585507.png)
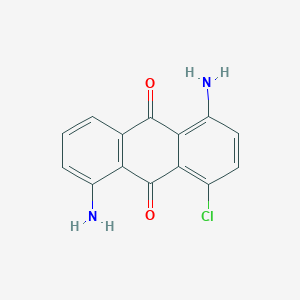
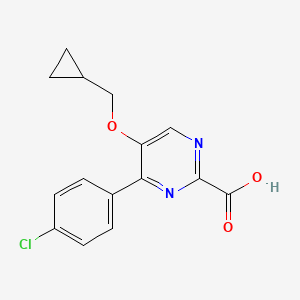
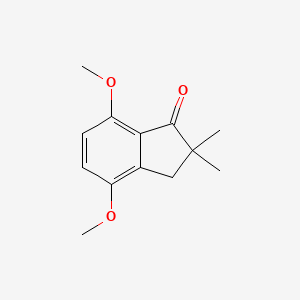
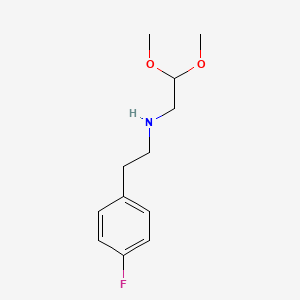
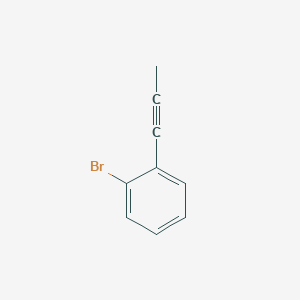
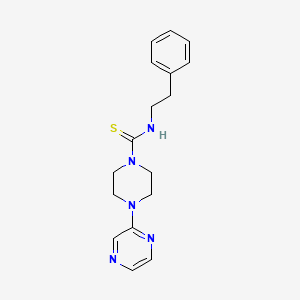
![1,5-Dioxa-9-azaspiro[5.5]undecane, 8,8,10,10-tetramethyl-](/img/structure/B8585565.png)
